palladium (II)

Description

Historical Trajectories and Current Paradigms in Palladium Catalysis

The journey of palladium catalysis from an academic curiosity to an industrial powerhouse is marked by several pivotal discoveries. While early work established palladium's affinity for activating double and triple bonds, it was the development of the Wacker process in the 1950s that first showcased its industrial might. icmpp.ro This process, which oxidizes ethylene (B1197577) to acetaldehyde (B116499) using a palladium(II) chloride catalyst, was a landmark achievement, establishing palladium's role in large-scale organic synthesis. icmpp.ro

However, the true renaissance in palladium catalysis began with the development of cross-coupling reactions, a field so impactful that it was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki. icmpp.ro Their respective reactions—the Heck, Negishi, and Suzuki-Miyaura couplings—provided unprecedented methods for forming carbon-carbon bonds, fundamentally changing the way chemists approach the synthesis of complex molecules. icmpp.rolibretexts.org

These foundational reactions primarily operate through a Pd(0)/Pd(II) catalytic cycle. numberanalytics.com This cycle typically begins with the oxidative addition of an organic halide to a palladium(0) species, forming a palladium(II) intermediate. numberanalytics.comnumberanalytics.com This is followed by steps like transmetalation or migratory insertion, and concludes with reductive elimination, which forms the desired product and regenerates the active Pd(0) catalyst. numberanalytics.com

In contrast, chemistry that is initiated and proceeds primarily through a palladium(II) state has developed more slowly but has recently re-emerged as a frontier in organometallic catalysis. nih.gov Unlike the Pd(0) cycle, Pd(II)-catalyzed reactions are often initiated by the Lewis acidic Pd(II) center activating a substrate for nucleophilic attack. nih.gov A classic example is the Wacker oxidation, where a Pd(II) complex activates an olefin towards attack by water. nih.gov Modern research has expanded this concept to a vast array of other nucleophiles and reaction types, establishing a distinct and powerful paradigm in synthesis. nih.gov

Significance of Palladium(II) in Contemporary Synthetic Methodology and Materials Science

The significance of palladium(II) in modern chemical synthesis is vast and multifaceted. It is a cornerstone of oxidative catalysis, enabling a wide range of transformations that are crucial for producing pharmaceuticals, fine chemicals, and polymers. mdpi.com Palladium(II)-catalyzed oxidation reactions are essential for manipulating functional groups and incorporating heteroatoms into organic molecules. nih.gov

A major area of focus is C-H bond functionalization. researchgate.netnih.gov These reactions allow for the direct conversion of ubiquitous but generally unreactive C-H bonds into new C-C, C-N, or C-O bonds, offering a more efficient and atom-economical approach to molecule construction compared to traditional methods that require pre-functionalized starting materials. researchgate.net The development of specialized ligands has been crucial in this area, allowing for greater control over reactivity and selectivity. nih.gov

Palladium(II) complexes are also pivotal in aerobic oxidation reactions, particularly the oxidation of alcohols. nih.govresearchgate.net These processes can utilize molecular oxygen, a green and inexpensive oxidant, to convert alcohols to aldehydes and ketones, which are fundamental building blocks in organic synthesis. nih.govresearchgate.net The design of ligands, such as N-heterocyclic carbenes (NHCs) or sparteine, has led to highly efficient catalyst systems that can operate under mild conditions. nih.gov

In materials science, palladium(II) compounds serve as critical precursors and catalysts. They are used to synthesize conjugated polymers, which are essential materials for organic electronics like LEDs and solar cells. acs.org The properties of these polymers can be tuned by the specific palladium catalyst used in their synthesis. acs.org Furthermore, palladium(II) complexes are employed in the creation of advanced materials with specific magnetic or electronic properties. rsc.org For instance, square planar Pd(II) complexes with verdazyl radical ligands have been synthesized and studied for their unique magnetic interactions and potential use in molecular devices. rsc.org Palladium(II) oxide (PdO), a well-characterized oxide of palladium, is a vital heterogeneous catalyst for hydrogenation reactions. wikipedia.org

The table below showcases examples of palladium(II) catalyst systems and their applications in modern synthesis.

| Catalyst System | Reaction Type | Substrate Example | Product Type | Ref |

| Pd(OAc)₂ / Pyridine (B92270) | Oxidative Cyclization | Allylic Phenol Derivative | Cyclized Ether | nih.gov |

| Pd(TFA)₂ / Pyridine | Oxidative Cyclization | Oxygen Nucleophiles | Cyclized Products | nih.gov |

| Pd[(−)-sparteine]Cl₂ | Kinetic Resolution | Secondary Alcohols | Enantioenriched Alcohols | nih.gov |

| Pd(IiPr)(OAc)₂(H₂O) | Aerobic Alcohol Oxidation | Primary/Secondary Alcohols | Aldehydes/Ketones | nih.gov |

| Pd(OAc)₂ / Bis-sulfoxide Ligand | Allylic Oxidation | Olefins | Branched Allylic Esters | nih.gov |

| [PdL₂Cl₂] (L=pyridine derivative) | Suzuki-Miyaura Coupling | Aryl Halides | Biaryls | acs.org |

| [NNN]-pincer Pd(II) complexes | Suzuki-Miyaura Coupling | Aryl Bromides | Biaryls | researchgate.net |

Scope and Emerging Frontiers in Palladium(II) Research

The field of palladium(II) chemistry is continuously evolving, with researchers pushing the boundaries of what is possible. A major driving force is the pursuit of more sustainable and efficient chemical processes. numberanalytics.commdpi.com This includes the development of catalysts that can operate under milder conditions, use greener solvents like water, and achieve high turnover numbers, thereby reducing catalyst loading and waste. researchgate.netmdpi.com

Key emerging frontiers in palladium(II) research include:

Advanced Ligand Design: The development of novel ligands is central to advancing Pd(II) catalysis. nih.gov Researchers are designing ligands that are not only robust and "oxidatively stable" but also capable of promoting challenging transformations with high selectivity. nih.govresearchgate.net The interplay between the ligand, the palladium(II) center, and the substrate is a subject of intense study, aiming to move from empirical discovery to rational catalyst design. nih.gov

C-H Activation Expansion: While significant progress has been made, the selective functionalization of a wider range of C-H bonds remains a primary goal. numberanalytics.comresearchgate.net Research is focused on developing Pd(II) systems that can target previously inaccessible C-H bonds, including those in complex molecules, with high precision and predictability. mit.edu

Photoredox/Dual Catalysis: A burgeoning area involves merging palladium(II) catalysis with other catalytic modes, such as photoredox catalysis. This dual-catalysis approach can enable novel reaction pathways and provide access to products that are difficult to obtain through single-catalyst systems.

Flow Chemistry: The application of palladium(II)-catalyzed reactions in continuous flow reactors is gaining traction. numberanalytics.com Flow chemistry offers advantages in terms of safety, scalability, and reaction optimization, making it an attractive platform for industrial applications of these powerful catalytic methods. mit.edu

Materials Innovation: In materials science, research is focused on using palladium(II) chemistry to create novel functional materials. This includes the synthesis of precisely defined palladium nanoparticles (PdNPs) for enhanced catalysis and the design of metal-organic frameworks (MOFs) and polymers with tailored electronic, optical, or porous properties. rsc.orgmdpi.com

The continued exploration of palladium(II) chemistry promises to yield new synthetic tools and advanced materials, further solidifying its indispensable role in the chemical sciences.

Structure

3D Structure of Parent

Propriétés

Formule moléculaire |

C24H44Cl4P2Pd |

|---|---|

Poids moléculaire |

642.8 g/mol |

Nom IUPAC |

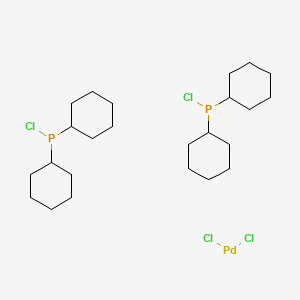

chloro(dicyclohexyl)phosphane;dichloropalladium |

InChI |

InChI=1S/2C12H22ClP.2ClH.Pd/c2*13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12;;;/h2*11-12H,1-10H2;2*1H;/q;;;;+2/p-2 |

Clé InChI |

NEHOAVNRSNZPMJ-UHFFFAOYSA-L |

SMILES canonique |

C1CCC(CC1)P(C2CCCCC2)Cl.C1CCC(CC1)P(C2CCCCC2)Cl.Cl[Pd]Cl |

Origine du produit |

United States |

Synthetic Methodologies for Palladium Ii Complexes

Rational Design and Preparation of Palladium(II) Precursors

The development of effective palladium-catalyzed reactions often hinges on the careful design and synthesis of palladium(II) precursors. These compounds are typically stable, well-defined species that can be easily handled and stored, and are designed to generate the active catalytic species under specific reaction conditions.

A primary strategy in catalysis is the use of stable Pd(II) pre-catalysts that are reduced in situ to the active Pd(0) species required for many cross-coupling reactions. rsc.org The design of these pre-catalysts is critical to ensure efficient and controlled generation of the active catalyst, minimizing side reactions and catalyst decomposition. rsc.orgresearchgate.net

Commonly used Pd(II) salts like palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) serve as simple precursors, but their reduction in situ can be inefficient. nih.govwiley.com To address this, well-defined Pd(II) pre-catalysts have been developed. These are often complexes containing phosphine (B1218219) ligands, which not only stabilize the palladium center but can also act as reducing agents. researchgate.netwiley.com For instance, the reduction of Pd(OAc)₂ by phosphines can generate Pd(0) species. wiley.com

A significant advancement has been the creation of pre-catalysts designed for rapid reductive elimination to form the target Pd(0) complex. rsc.org One such class of pre-catalysts is based on the 2-aminobiphenyl (B1664054) scaffold. These are air- and moisture-stable Pd(II) sources that readily form the active, mono-ligated Pd(0) species under mild reaction conditions. nih.govnih.gov Replacing the chloride anion in these palladacycles with a more electron-withdrawing and non-coordinating mesylate group has been shown to improve solution stability and allow for the incorporation of a wider range of bulky phosphine ligands. nih.govrsc.org

The activation of these pre-catalysts is a crucial step. For example, N-heterocyclic carbene (NHC) and phosphinous acid (NAPA) heteroleptic palladium pre-catalysts are activated via deprotonation of the phosphinous acid ligand by a base, followed by the dissociation of the NHC ligand. tohoku.ac.jp This dissociation is often the rate-determining step in the activation process. tohoku.ac.jp The choice of counterion, ligand, and base can be finely tuned to control the reduction of Pd(II) to Pd(0), particularly when using alcohols as reducing agents, thereby preserving the integrity of the ligands and reactants. rsc.org The mechanism of reduction can vary; for instance, under the conditions of a Miyaura borylation reaction, two distinct pathways for catalyst activation can exist, leading to structurally and chemically different Pd(0) complexes. researchgate.net In some cases, the reduction of Pd(II) can lead to stable Pd(I) dimers, such as {Pd(μ-Br)(PtBu₃)}₂, which can serve as highly active pre-catalysts themselves. acs.org

The stability and reactivity of pre-catalysts are paramount. Cámpora's palladacycle, a neophyl palladacycle, has been reported as an air- and thermally stable precursor for generating oxidative addition complexes (OACs). mit.edu Similarly, (MeCN)₂Pd(CF₃)OTs has been synthesized as an air- and moisture-stable solid, providing a general route to various LPd(CF₃)X complexes. mit.edu The development of such user-friendly and efficient pre-catalysts continues to be a major focus in the field of palladium catalysis. scispace.comua.edu

| Pre-catalyst Type | Activating Agent/Condition | Generated Active Species | Key Features |

| Pd(OAc)₂/Phosphine | Phosphine Ligand | Pd(0)Lₙ | Simple, but reduction can be slow or inefficient. wiley.com |

| 2-Aminobiphenyl Palladacycle | Base | L₁Pd(0) | Air- and moisture-stable; ensures formation of mono-ligated Pd(0). nih.govnih.gov |

| NAPA-type Pre-catalysts | Base | Pd(0) | Activation via deprotonation and ligand dissociation. tohoku.ac.jp |

| {Pd(μ-Br)(PtBu₃)}₂ (Pd(I) dimer) | In situ formation from Pd(II) | Pd(0) | Highly active pre-catalyst. acs.org |

| (MeCN)₂Pd(CF₃)OTs | Ligand Exchange | LPd(CF₃)X | Air- and moisture-stable precursor to trifluoromethyl complexes. mit.edu |

Directed Synthesis of Specific Palladium(II) Coordination Compounds

The synthesis of specific palladium(II) coordination compounds allows for the fine-tuning of their properties for various applications, from catalysis to materials science. This involves the careful selection of ligands and synthetic conditions to achieve the desired coordination environment around the palladium(II) center.

Organopalladium(II) complexes, which feature a direct palladium-carbon bond, are key intermediates in a multitude of catalytic cross-coupling reactions. wiley.comresearchgate.net Their synthesis is a fundamental aspect of organometallic chemistry.

A common method for their preparation is the oxidative addition of an organic halide to a Pd(0) complex. wiley.com However, direct synthesis from Pd(II) precursors is also widely employed. For example, palladacycles, a class of organopalladium complexes where the palladium is part of a ring structure, can be synthesized through C-H activation. A neophyl palladacycle has been utilized as a stable precursor to generate various oxidative addition complexes (OACs). mit.edu

The synthesis of unique N,N,π,C-palladacycles has been achieved from 8-aminoquinoline-coupled nopol (B1679846) derivatives. This process involves a directed 1,2-migratory insertion of an in situ generated arylpalladium(II) species, followed by a β-carbon elimination. nsf.gov These resulting palladacycles exhibit remarkable stability. nsf.gov The synthesis of aryl-modified analogs can be achieved in one step by reacting the starting material with Pd(OAc)₂ and an appropriate organoboron reagent. nsf.gov

The development of general precursors has streamlined the synthesis of specific classes of organopalladium complexes. For instance, the air- and moisture-stable solid (MeCN)₂Pd(CF₃)OTs serves as a versatile precursor for accessing a variety of palladium(II)-trifluoromethyl complexes bearing different phosphine and diamine ligands. mit.edu The anionic ligand in these complexes can be easily exchanged by using different sodium or silver salts. mit.edu

| Organopalladium(II) Complex Type | Synthetic Strategy | Precursors | Key Features |

| Oxidative Addition Complexes (OACs) | Oxidative addition or use of stable palladacycle precursors | Pd(0) complexes, Cámpora's palladacycle | Stable and can be used in stoichiometric or catalytic reactions. mit.edu |

| N,N,π,C-Palladacycles | Directed migratory insertion and β-carbon elimination | 8-aminoquinoline-coupled nopol derivatives, Pd(OAc)₂, organoboron reagents | Exceptionally stable complexes. nsf.gov |

| Palladium(II)-Trifluoromethyl Complexes | Ligand exchange from a general precursor | (MeCN)₂Pd(CF₃)OTs, various phosphine and diamine ligands | Provides access to a range of trifluoromethyl complexes. mit.edu |

The coordination chemistry of palladium(II) is greatly enriched by the use of ligands containing diverse donor atoms such as sulfur, nitrogen, and phosphorus. The synthesis of complexes with these ligands often leads to novel structures and reactivity.

Sulfur-Containing Ligands: Palladium(II), being a soft metal ion, forms stable complexes with soft sulfur donor ligands. nahrainuniv.edu.iq The reaction of 1,2-bis[3-(3,5-dimethyl-1-pyrazolyl)-2-thiapropyl]benzene with [PdCl₂(CH₃CN)₂] in a 1:1 molar ratio yields the trans-[PdCl₂(bddf)] complex. researchgate.net Methionine methyl ester hydrochloride reacts with an aqueous solution of K₂PdCl₄ to form a yellowish-brown precipitate of [Pd(MME)Cl₂]. nih.gov

Aminophosphine Ligands: Aminophosphines are versatile ligands that can coordinate to palladium(II) in both monodentate and bidentate fashions. rsc.orgresearchgate.net New bis(diphenylphosphino)amines can be synthesized by reacting 4-aminodiphenylamine or 2-aminofluorene (B1664046) with PPh₂Cl. dicle.edu.tr These P-N-P donor ligands then react with PdCl₂(cod) to form the corresponding palladium(II) complexes. dicle.edu.tr Dialkyl [α-(quinolin-3-ylamino)-N-benzyl]phosphonates can form tetrahalidodipalladium complexes where the ligand acts in both a bridging and terminal fashion. nih.gov Tridentate iminophosphine ligands react with PdCl₂ to afford neutral, square-planar complexes. rsc.org

Schiff Base Ligands: Schiff bases, which contain an imine or azomethine group (-C=N-), are readily synthesized through the condensation of a primary amine with an aldehyde or ketone. jetir.org These ligands form stable complexes with palladium(II). The synthesis typically involves reacting a palladium(II) salt, such as PdCl₂ or Pd(OAc)₂, with the pre-formed Schiff base ligand in a suitable solvent like ethanol. jetir.orgyu.edu.jo For example, a series of Pd(II) complexes with Schiff bases derived from pyridine-2-carbaldehyde and various anilines have been synthesized by mixing ethanolic solutions of PdCl₂ and the Schiff base. jetir.org In many cases, the Schiff base acts as a bidentate ligand, coordinating through the imine nitrogen and another donor atom, such as a phenolic oxygen or a pyridine (B92270) nitrogen. jetir.orglew.roacs.org The resulting complexes often adopt a square-planar geometry. jetir.orgajchem-a.com

| Ligand Scaffold | Synthetic Method | Palladium Source | Resulting Complex Type |

| Sulfur-containing | Direct reaction with Pd(II) salt | [PdCl₂(CH₃CN)₂], K₂PdCl₄ | [PdCl₂(bddf)], [Pd(MME)Cl₂] researchgate.netnih.gov |

| Aminophosphine | Reaction of ligand with Pd(II) complex | PdCl₂(cod), PdCl₂ | [PdCl₂(P-N-P)], [Pd₂(L)₃X₄], [PdCl(η³-L)] dicle.edu.trnih.govrsc.org |

| Schiff Base | Reaction of ligand with Pd(II) salt | PdCl₂, Pd(OAc)₂ | [Pd(L)₂Cl₂], [Pd(L)₂] jetir.orgyu.edu.jomdpi.com |

Supramolecular Self-Assembly of Palladium(II) Architectures

Supramolecular self-assembly utilizes non-covalent interactions to construct large, well-defined molecular architectures from smaller building blocks. Palladium(II) complexes are excellent components for this strategy due to their predictable coordination geometries, typically square-planar.

The self-assembly of two-dimensional (2D) macrocycles is often achieved by combining palladium(II) complexes that act as angular "corners" with linear ditopic ligands that function as "linkers." acs.org The stoichiometry and geometry of the resulting macrocycle are dictated by the coordination preferences of the metal and the length and rigidity of the ligand.

A well-studied example is the self-assembly of equimolar amounts of dinitrato(N,N,N',N'-tetramethylethylenediamine)palladium(II) (M) and 4,4'-bipyridine (B149096) (L), which results in a mixture of triangular (M₃L₃) and square (M₄L₄) macrocycles. nih.gov The formation of these closed macrocyclic products from open intermediate species is driven by an increase in solvation entropy. nih.govrsc.org Thermodynamic analyses have shown that while the formation of dative bonds between the palladium nodes and the ligands provides an enthalpic driving force, entropic contributions are crucial for favoring the formation of well-defined structures over oligomers. nih.govrsc.org

Cyclopeptide-derived ligands have also been used to create functional metallamacrocycles. A cyclic tetrapeptide containing two l-proline (B1679175) and two 3-amino-5-(pyridin-4-yl)benzoic acid subunits assembles in the presence of a palladium(II) precursor to form a dimetallic Pd₂L₂ macrocycle. acs.org This macrocycle was shown to be capable of recognizing and binding organic anions in its cavity. acs.org Similarly, diversely functionalized metallacycles have been efficiently assembled in water from ditopic N-monoalkyl/aryl-4,4'-bipyridinium/2,7-diazapyrenium ligands and a palladium(II) source. nih.gov

| Palladium(II) Component | Ligand | Resulting Macrocycle | Driving Force |

| dinitrato(N,N,N',N'-tetramethylethylenediamine)palladium(II) | 4,4'-bipyridine | M₃L₃ (triangular) and M₄L₄ (square) | Increase in solvation entropy. nih.govrsc.org |

| Palladium(II) precursor | Cyclopeptide-derived ditopic ligand | Pd₂L₂ (dimetallic) | Metal-ligand coordination. acs.org |

| Palladium(II) precursor | Ditopic N-monoalkyl/aryl-4,4'-bipyridinium/2,7-diazapyrenium ligands | Pd₂L₂ (functionalized) | Metal-ligand coordination in water. nih.gov |

Construction of Three-Dimensional Cages

The construction of three-dimensional (3D) cages with palladium(II) coordination nodes is a cornerstone of supramolecular chemistry. nih.gov These cages are typically formed through the self-assembly of palladium(II) ions with ditopic or polytopic ligands, most commonly featuring pyridyl donor groups. nih.govnih.gov The predictable square planar geometry of Pd(II) allows for the rational design of a variety of architectures, including Pd₂L₄ lanterns, Pd₄L₈ tetrahedra, and even more complex structures like Pd₁₂L₂₄ cuboctahedra. nih.gov

A common strategy involves the reaction of a palladium(II) salt, such as Pd(NCCH₃)₄₂, with a bidentate ligand in a suitable solvent. For instance, readily synthesized di-1,2,3-triazole "click" ligands have been shown to self-assemble with Pd(II) ions to form coordinatively saturated, quadruply stranded helical Pd₂L₄₄ cages. rsc.orgrsc.org The flexibility and steric properties of the ligand's spacer unit are crucial; flexible (1,3-propyl) and rigid (1,3-phenyl) spacers can lead to discrete cages, while a 1,4-substituted-phenyl spacer may result in oligomeric or polymeric species due to steric interactions. rsc.orgrsc.org

Another approach utilizes ligands containing hydrazone moieties. For example, a Pd₂L₄ hydrazone molecular cage has been synthesized through three different reaction pathways involving the formation of Pd-ligand bonds, hydrazone bonds, or a combination of both. This highlights the utility of reversible bond formation for error correction during the self-assembly process, leading to high yields of the desired cage structure.

Furthermore, the choice of ancillary ligands on the palladium(II) precursor can influence the final structure. The use of cis-protected Pd(II) precursors, such as (tmeda)Pd(ONO₂)₂ (where tmeda is N,N,N',N'-tetramethylethylenediamine), has been employed in the synthesis of novel boat-shaped metallacalixarenes. nih.gov

The characterization of these 3D cages relies on a combination of techniques including ¹H and DOSY NMR spectroscopy, electrospray ionization mass spectrometry (ESI-MS), and in some cases, single-crystal X-ray diffraction. rsc.orgrsc.orgnih.gov

Table 1: Examples of 3D Palladium(II) Cages

| Cage Type | Palladium(II) Source | Ligand Type | Resulting Structure | Reference(s) |

|---|---|---|---|---|

| Helical Cage | Pd(NCCH₃)₄₂ | Di-1,2,3-triazole "click" ligand | Pd₂L₄₄ | rsc.orgrsc.org |

| Hydrazone Cage | Palladium(II) nitrate (B79036) dihydrate | Dihydrazide ligand | Pd₂L₄ | |

| Metallacalixarene | (tmeda)Pd(ONO₂)₂ | Pyridyl- or phenyl-bridged di-naphthoimidazoles | Boat-shaped metallacalixarenes | nih.gov |

| Exo-functionalized Cage | Pd(NCCH₃)₄₂ | Bidentate ligands with naphthalene (B1677914) or anthracene (B1667546) groups | Pd₂(2)₄₄ | nih.gov |

Synthesis of Metallo-Supramolecular Cylinders

The self-assembly of palladium(II) complexes can also lead to the formation of metallo-supramolecular cylinders or barrels. These structures are of interest for their potential as molecular containers and in catalysis.

One notable example is the synthesis of an octanuclear Pd(II) coordination barrel, which was self-assembled from a tetrapyridyl ligand and a palladium(II) source. acs.org The resulting tetragonal Pd₈ molecular barrel has a two-face opened structure. acs.org The formation of such a complex was confirmed by ¹H and DOSY NMR spectroscopy, which indicated the presence of a single self-assembled species in solution. acs.org

The synthesis of these cylindrical structures often relies on the careful design of the ligands to direct the self-assembly process towards the desired architecture. For instance, the use of rigid, linear ligands can promote the formation of cylindrical or barrel-shaped cages.

In another example, the cyclometalation of 1,3-bis(1-alkylbenzimidazol-2-yl)benzene with palladium carboxylates leads to a trimeric complex, [Pd₃(ligand)₃(carboxylate)₃], which can be considered a building block for larger cylindrical structures. mdpi.com The stability of the trinuclear core in solution suggests its potential as a reliable component in the construction of more complex supramolecular architectures. mdpi.com

Table 2: Synthesis of a Palladium(II) Metallo-Supramolecular Barrel

| Component | Description | Role in Synthesis | Reference |

|---|---|---|---|

| Tetrapyridyl ligand (L) | A rigid organic molecule with four pyridine donor groups. | Forms the walls of the cylindrical barrel. | acs.org |

| Palladium(II) source (M¹) | A palladium(II) salt that provides the metal nodes. | Acts as the corners of the barrel, coordinating to the pyridyl groups. | acs.org |

| KPF₆ | A salt providing a counterion. | Stabilizes the cationic charge of the final assembly. | acs.org |

| Reaction Conditions | |||

| Solvent | CD₃CN | Provides the medium for the self-assembly reaction. | acs.org |

| Temperature | 65 °C | Facilitates the coordination and self-assembly process. | acs.org |

| Resulting Structure | |||

| Pd₈ molecular barrel (TB1) | A two-face opened tetragonal barrel architecture. | The final self-assembled supramolecular cylinder. | acs.org |

Mechanistic Insights into Self-Assembly and Defect Clearance

The self-assembly of palladium(II) coordination cages is a dynamic process that relies on the reversibility of coordination bonds to achieve a thermodynamically stable product. nih.gov During this process, the formation of defective or kinetically trapped intermediates is common. nih.gov The mechanism by which these defects are corrected, known as defect clearance, is crucial for obtaining high yields of the desired supramolecular architecture. nih.govnih.gov

The rate-limiting step in the self-assembly of many palladium-based cages is pyridyl ligand substitution. nih.govnih.govuva.nl This process can be facilitated by a variety of factors, including the choice of solvent, the presence of certain anions, and the use of chemical additives. nih.govnih.govacs.org

Systematic investigations combining ¹H-NMR, electrospray ionization mass spectrometry (ESI-MS), and absorption spectroscopy have revealed that endogenous supporting ligands, derived from solvents, reagents, or reactants, can facilitate pyridyl ligand substitution. nih.govnih.govuva.nl These supporting ligands can stabilize intermediates, thereby lowering the activation energy for the substitution process. nih.govnih.gov For example, coordinating solvents like DMSO can promote defect clearance. nih.gov Similarly, the combination of a small, coordinating anion with a nonpolar, noncoordinating solvent can enhance pyridyl ligand substitution. acs.org

Destabilizing agents can also be employed to promote defect clearance. For instance, 2,2,2-trifluoroethanol (B45653) (TFE) as a co-solvent has been shown to improve the formation of cuboctahedral cages by destabilizing the coordination bonds. nih.gov Trace quantities of chloride ions have also been found to facilitate the self-assembly of certain palladium cages. nih.gov These findings provide a rational basis for optimizing the synthetic protocols for palladium-based supramolecular cages by controlling the reaction conditions to favor efficient defect clearance. nih.govnih.govuva.nl

Table 3: Factors Influencing Defect Clearance in Palladium(II) Cage Self-Assembly

| Factor | Mechanism of Action | Example | Reference(s) |

|---|---|---|---|

| Coordinating Solvents | Stabilize intermediates and facilitate ligand substitution. | DMSO | nih.gov |

| Anions | Act as supporting ligands to facilitate substitution. | NO₃⁻ in MeNO₂ | acs.org |

| Destabilizing Additives | Weaken coordination bonds to promote ligand exchange. | 2,2,2-trifluoroethanol (TFE), Chloride (Cl⁻) | nih.gov |

Hydrogen-Bonding Induced Self-Assembly in Catalysis

Hydrogen bonding plays a significant role in directing the self-assembly of palladium(II) complexes, leading to the formation of extended structures such as polymers and sheets. nih.govnih.gov These supramolecular assemblies can have applications in catalysis.

The introduction of carboxamide or carboxylic acid groups onto the ligands of palladium(II) complexes provides sites for hydrogen bonding interactions. For example, neutral palladium(II) complexes with pyridine ligands substituted with primary or secondary carboxamide groups can self-assemble into 2D sheet networks through amide-amide hydrogen bonding. nih.gov Similarly, complexes with pyridine or quinoline (B57606) ligands bearing carboxylic acid groups can form 1D polymers via O-H···O hydrogen bonds between the acid moieties. nih.gov

In some cases, solvent molecules can mediate or disrupt these hydrogen-bonding networks. For instance, the self-assembly of some palladium(II) complexes with pyridine-dicarboxylic acids into 2D sheets is mediated by methanol (B129727) or water molecules. nih.gov Conversely, strongly coordinating solvents like DMSO can break down the hydrogen-bonded structures by solvating the complex. nih.gov

The resulting supramolecular structures can be utilized in catalysis. For example, a hybrid hydrogel based on 1,3:2,4-dibenzylidene sorbitol modified with acyl hydrazides can scavenge palladium from solution and form palladium nanoparticles (PdNPs) trapped within the gel network. This material, stabilized by hydrogen bonding, acts as a reusable catalyst for Suzuki-Miyaura cross-coupling reactions.

Furthermore, hydrogen bonding can influence the encapsulation of guest molecules within palladium(II) cages, which can in turn affect catalytic activity. The encapsulation of a [PdCl₂(cod)] complex within a self-assembled hexameric capsule, held together by hydrogen bonds, creates an effective catalyst for the dimerization of styrene (B11656) derivatives. mdpi.com The hydrogen bonds within the capsule are thought to activate the palladium complex. mdpi.com

Mechanistic Investigations in Palladium Ii Catalysis

Fundamental Elementary Steps Involving Palladium(II)

The reactivity of palladium(II) is characterized by its ability to participate in key bond-breaking and bond-forming events. These processes involve changes in the oxidation state and coordination environment of the palladium center, driving the catalytic turnover.

While oxidative addition is most commonly associated with the conversion of Pd(0) to Pd(II), the oxidative addition of substrates to a palladium(II) center to form a palladium(IV) species is a critical step in many catalytic cycles, particularly in C-H functionalization and cross-coupling reactions. osti.gov This process involves the cleavage of a substrate bond (e.g., C-X, X-Y) and the formation of two new bonds to the palladium center, increasing its formal oxidation state from +2 to +4.

A well-studied example is the oxidative addition of methyl iodide to a dimethylpalladium(II) complex, (PdMe₂(bpy)), where bpy is 2,2'-bipyridine. This reaction proceeds via an Sₙ2 mechanism, resulting in the formation of a palladium(IV) complex, (PdIMe₃(bpy)). osti.gov The mechanism is supported by kinetic studies showing second-order kinetics and a large negative entropy of activation, indicative of an associative, bimolecular process. osti.gov

The principle of microscopic reversibility dictates that if a reaction pathway exists, its reverse pathway is also possible. wikipedia.org Therefore, oxidative addition can be a reversible process. wikipedia.org The position of the equilibrium depends on the thermodynamics of the specific system, including the stability of the palladium complex and the reactants. wikipedia.orgyoutube.com

Reversibility has been observed in several palladium-catalyzed systems. For instance, the oxidative addition of a cyclic allylic carbonate to a palladium(0) complex to yield a π-allylpalladium(II) species has been shown to be an equilibrium process. nih.gov In other cases, the reversibility of oxidative addition to form a Pd(II) species from Pd(0) can be strategically exploited. The use of bulky phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (PtBu₃), can facilitate the reductive elimination of an aryl bromide from a palladium(II) center, effectively reversing the oxidative addition step and regenerating the active Pd(0) catalyst. acs.org This reversibility can be crucial for preventing catalyst inhibition when a product molecule can itself undergo oxidative addition. acs.org Studies on the oxidative addition of Si-H bonds have allowed for the determination of the energetic barrier to reversible oxidative addition through the observation of temperature-dependent intramolecular ligand exchange. nih.gov

The kinetics and thermodynamics of oxidative addition to palladium(II) provide insight into the reaction mechanism and feasibility. The reaction of (PdMe₂(bpy)) with methyl iodide in acetone (B3395972) demonstrates second-order kinetics, being first order in both the palladium(II) complex and methyl iodide. osti.gov This is characteristic of an Sₙ2 mechanism. osti.gov

Table 1: Kinetic Profile of Oxidative Addition to a Palladium(II) Complex. osti.gov

Reductive elimination is the microscopic reverse of oxidative addition and is the key bond-forming step in many catalytic cycles. wikipedia.org This elementary step involves the coupling of two ligands (e.g., R and R' or R and X) from the palladium coordination sphere to form a new molecule (R-R' or R-X), accompanied by a reduction in the metal's oxidation state by two units. wikipedia.org For palladium, this typically involves either a Pd(II) center being reduced to Pd(0) or a Pd(IV) intermediate being reduced to Pd(II). osti.govwikipedia.org For the reaction to occur from a mononuclear complex, the two groups destined for elimination must generally be situated cis to one another on the metal center. wikipedia.orgumb.edu

The mechanism of reductive elimination can vary depending on the palladium oxidation state, the nature of the ligands, and the reaction conditions.

From Palladium(II): C-C bond formation from square-planar dialkylpalladium(II) complexes, such as cis-[PdR₂(PR₃)₂], can proceed through several pathways. nih.gov A common pathway involves the dissociation of a ligand (e.g., a phosphine) to generate a three-coordinate, T-shaped intermediate, which then undergoes reductive elimination. umb.edunih.gov However, direct elimination from the four-coordinate complex is also possible. The specific pathway is often influenced by the steric and electronic properties of the phosphine ligands. nih.gov For instance, with triphenylphosphine (B44618), the coupling mechanism for cis-[PdMe₂(PPh₃)₂] is dissociative, whereas with trimethylphosphine, the mechanism is calculated to be direct. nih.gov

From Palladium(IV): Reductive elimination from octahedral palladium(IV) complexes is a key step in an increasing number of C-H functionalization and cross-coupling reactions. These high-valent intermediates can undergo C-C, C-O, C-N, or C-F bond-forming reductive elimination. nih.govprinceton.edu The mechanism for C-F bond formation has been shown to proceed via an inner-sphere pathway with retention of configuration at the carbon center. nih.gov In contrast, competing C-O bond formation can occur through an Sₙ2-type mechanism. nih.gov The selectivity between these competing pathways can be profoundly influenced by the choice of ancillary ligands. nih.gov Similarly, studies on neutral palladium(IV) sulfinate complexes show that C-S bond formation is kinetically favored over competing C-C or C-Cl reductive elimination pathways. researchgate.net

Table 2: Mechanistic Aspects of C-C and C-X Reductive Elimination from Palladium(II) and Palladium(IV).

The rate of reductive elimination is highly sensitive to the electronic properties of both the ancillary ligands (those not eliminated) and the reactive ligands (those that couple). researchgate.netnih.govacs.org Understanding these effects is paramount for catalyst design. researchgate.net

Ancillary Ligands: Generally, ancillary ligands with electron-withdrawing properties accelerate reductive elimination. researchgate.netacs.org By withdrawing electron density from the palladium center, these ligands make the metal more electron-deficient. This destabilizes the higher oxidation state (Pd(II) or Pd(IV)) relative to the lower one (Pd(0) or Pd(II)), thereby lowering the activation barrier for the reductive elimination step. researchgate.netsci-hub.se For example, in allylic coupling reactions, electron-withdrawing olefins used as co-catalysts were found to significantly accelerate the rate of reductive elimination from a π-allyl(phenyl)palladium intermediate. sci-hub.se

Reactive Ligands: The electronic nature of the two groups being coupled also has a profound impact. For C-N bond-forming reductive elimination, the reaction is typically accelerated by electron-withdrawing groups on the palladium-bound aryl ring and by electron-donating groups on the amido ligand. researchgate.net This suggests a mechanism where the aryl group acts as an electrophile and the nitrogen atom of the amido ligand acts as a nucleophile in the bond-forming step. researchgate.net Conversely, for C-C bond formation, coupling is often faster between two electron-rich alkyl/aryl groups or between an electron-rich and an electron-poor group, while coupling two electron-deficient groups can be slower. The relative electron-donating abilities of various groups (alkyl, aryl, amido, alkoxo, etc.) influence the rate of reductive elimination. acs.org

Table 3: General Influence of Electronic Properties on Reductive Elimination Rates.

Table of Mentioned Chemical Compounds

Transmetalation in Palladium(II) Catalytic Cycles

Transmetalation is a key step in many palladium-catalyzed cross-coupling reactions, involving the transfer of an organic group from a main-group organometallic reagent to the palladium(II) center. nih.govacs.org This process is fundamental to widely used reactions like the Suzuki-Miyaura, Stille, and Hiyama couplings. nih.govnih.govnumberanalytics.com The general form of this step can be represented as:

R¹-Pd(II)-X + R²-M → R¹-Pd(II)-R² + M-X

Where R¹ and R² are organic groups, X is a halide or other leaving group, and M is a metal or metalloid from the organometallic reagent.

Mechanism and Influencing Factors: The mechanism of transmetalation can be complex and is influenced by several factors, including the nature of the organometallic reagent (M), the ligands on the palladium center, and the reaction conditions. nih.govuwindsor.ca For organostannanes (Stille coupling), the process is thought to proceed through an intermolecular SE2 mechanism. nih.gov In Suzuki-Miyaura coupling, which utilizes organoboron reagents, the transmetalation is highly dependent on the presence of a base. libretexts.orgwikipedia.org

Studies have shown that the electronic properties of the coupling partners play a significant role. Electron-donating groups on the nucleophilic organometallic reagent and electron-withdrawing groups on the electrophilic partner attached to the palladium(II) complex generally accelerate the transmetalation step. nih.gov

Types of Transmetalation Pathways: Depending on the specific reaction, transmetalation can proceed through different transition states:

Closed (Four-centered): Involving a cyclic transition state with the two metals bridged by the transferring group and a ligand. nih.gov

Open (Acyclic): Proceeding through a more linear arrangement of the reacting species. nih.govnih.gov

Six-centered: Involving a six-membered ring transition state, particularly in cases with specific ligand arrangements. nih.gov

The formation of hypervalent siliconate intermediates has also been proposed in the transmetalation of organosilanes, where an activator coordinates to the silicon atom, rendering the aryl group more electron-rich and facilitating its transfer to the palladium(II) center. nih.gov

| Coupling Reaction | Organometallic Reagent (R-M) | Key Mechanistic Aspects | Typical Conditions |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Base is crucial for the formation of a boronate species, which facilitates transmetalation. libretexts.orgwikipedia.org | Pd(0)/Pd(II) catalyst, base (e.g., Na₂CO₃, K₃PO₄) |

| Stille | Organostannane (e.g., R-SnBu₃) | Generally proceeds without the need for a base. Can be slower than other coupling reactions. numberanalytics.comwikipedia.org | Pd(0)/Pd(II) catalyst, often with halide additives (e.g., LiCl) |

| Hiyama | Organosilane (e.g., R-Si(OR')₃) | Requires an activator (e.g., fluoride (B91410) source like TBAF) to form a hypervalent silicate. nih.gov | Pd(0)/Pd(II) catalyst, fluoride source |

Migratory Insertion Reactions

Migratory insertion is a fundamental step in many palladium(II)-catalyzed reactions, involving the insertion of an unsaturated molecule, such as an alkene, alkyne, or carbon monoxide, into a palladium-carbon or palladium-hydride bond. nih.govyoutube.com This reaction is a key process in transformations like the Heck reaction and various carbonylation reactions. nih.govyoutube.com

Alkene Insertion: The insertion of an alkene into a Pd-C bond, often termed carbopalladation, is a critical step in the Heck reaction. nih.govyoutube.com The reaction typically proceeds in a syn-fashion, where the palladium and the organic group add to the same face of the alkene. The regioselectivity of the insertion is influenced by both steric and electronic factors of the alkene substrate. For instance, in the Heck reaction, the palladium-aryl group typically adds to the less substituted carbon of the alkene.

Carbon Monoxide Insertion: The migratory insertion of carbon monoxide into a Pd-C bond is a cornerstone of palladium-catalyzed carbonylation reactions, which are used to synthesize ketones, esters, and amides. This process involves the coordination of CO to the palladium(II) center, followed by the migration of an adjacent alkyl or aryl group to the carbonyl carbon.

A study on the sequential insertion of alkynes and alkenes into a Pd–C bond of ortho-palladated primary phenethylamines demonstrated that the reaction outcome depends on the nature of the olefin. nih.gov The insertion of styrene (B11656) or ethyl acrylate (B77674) led to the formation of η³-allyl species, while the use of 2-norbornene resulted in norbornyl Pd(II) complexes. nih.gov

Beta-Hydride Elimination Pathways

Beta-hydride elimination is a common decomposition pathway for organopalladium(II) intermediates that possess a hydrogen atom on a carbon atom beta to the palladium center. numberanalytics.comwikipedia.org This process results in the formation of a palladium-hydride species and an alkene. numberanalytics.comwikipedia.org While it is a crucial step in reactions like the Heck reaction for product formation, it can be an undesirable side reaction in other catalytic cycles, such as alkyl-alkyl cross-coupling. nih.govwikipedia.org

The key requirements for beta-hydride elimination to occur are:

The presence of a hydrogen atom on the β-carbon. wikipedia.org

A vacant coordination site on the palladium(II) center cis to the alkyl group. wikipedia.org

A syn-coplanar arrangement of the Pd-C-C-H unit.

Mechanism: The process is believed to initiate with an agostic interaction, where a C-H bond on the beta-carbon interacts with the electron-deficient palladium center. numberanalytics.comresearchgate.net This is followed by the transfer of the hydride to the metal, forming a palladium-hydride complex and releasing the alkene. numberanalytics.com The reaction is generally favored at higher temperatures. numberanalytics.com

Factors that influence the rate of beta-hydride elimination include:

Electronic Effects: Electron-donating ligands on the palladium can increase the electron density on the metal, which can facilitate the elimination. numberanalytics.com

Steric Effects: Bulky ligands can hinder the formation of the required planar transition state, thus inhibiting beta-hydride elimination. numberanalytics.com

Metal Center: Late transition metals like palladium are more prone to undergo beta-hydride elimination compared to early transition metals. numberanalytics.comnumberanalytics.com

In some cases, beta-hydride elimination can be reversible, leading to isomerization of the alkene product through a process known as "chain walking," which involves a series of β-hydride elimination and re-addition steps. nih.gov

Nucleophilic Attack and Dehydrogenation in Palladium(II) Oxidation Catalysis

In contrast to Pd(0)/Pd(II) cycles that typically start with oxidative addition, many Pd(II)-catalyzed oxidation reactions are initiated by the coordination of a substrate to the Pd(II) center, which then acts as a Lewis acid to activate the substrate for nucleophilic attack. nih.govresearchgate.net This is a key feature of reactions like the Wacker oxidation. researchgate.netnumberanalytics.comnumberanalytics.com

Following the nucleophilic attack, a common subsequent step is dehydrogenation, which often proceeds via β-hydride elimination to form a Pd-H species and the oxidized product. nih.govresearchgate.net The resulting Pd(0) must then be reoxidized to Pd(II) to complete the catalytic cycle, which is a fundamental challenge in these types of reactions. nih.gov

Palladium(II) complexes, particularly cationic ones, can function as effective Lewis acids. acs.orgresearchgate.net This Lewis acidity allows the Pd(II) center to coordinate to and activate substrates, making them more susceptible to nucleophilic attack. nih.govacs.org For example, in the Wacker process, the coordination of an alkene to the Pd(II) center makes the alkene more electrophilic and prone to attack by a nucleophile like water. researchgate.netnumberanalytics.comnumberanalytics.com

The mechanism of this nucleophilic attack has been a subject of debate, with both inner-sphere (syn-addition) and outer-sphere (anti-addition) pathways being proposed. researchgate.net Computational studies suggest that for the Wacker process, an outer-sphere attack by water is energetically favored. researchgate.netacs.org

Palladium(II) can also activate alcohols for deprotonation, facilitating their oxidation. nih.gov Furthermore, Pd(II) catalysts have been shown to exhibit dual roles, acting as both a Lewis acid to activate an aldehyde for hemiacetal formation and as a transition metal catalyst to promote the subsequent cyclization. acs.org

Diverse Catalytic Cycles Involving Palladium(II) Oxidation States

Palladium(0)/Palladium(II) Catalytic Cycles

The Pd(0)/Pd(II) catalytic cycle is arguably the most well-established and widely utilized catalytic cycle in palladium chemistry. nih.govresearchgate.net It forms the mechanistic basis for a vast array of cross-coupling reactions, including the Suzuki-Miyaura, Stille, and Heck reactions. numberanalytics.comwikipedia.orgyonedalabs.comnrochemistry.com

The canonical Pd(0)/Pd(II) cycle generally proceeds through three fundamental steps:

Oxidative Addition: The cycle is initiated by the oxidative addition of an organic electrophile (typically an organohalide, R-X) to a coordinatively unsaturated Pd(0) species. This step involves the cleavage of the R-X bond and the formation of a square planar Pd(II) complex, with the palladium center being oxidized from the 0 to the +2 state. libretexts.orgfiveable.me

Transmetalation (for cross-coupling) or Migratory Insertion (for Heck reaction):

In cross-coupling reactions , the Pd(II) intermediate undergoes transmetalation with an organometallic nucleophile (R'-M). numberanalytics.comwikipedia.orgyonedalabs.comnrochemistry.com This involves the transfer of the R' group from the main group metal (M) to the palladium center, displacing the halide (X).

In the Heck reaction , the Pd(II) intermediate coordinates to an alkene, which is then followed by migratory insertion of the alkene into the Pd-R bond. nih.gov

Reductive Elimination or Beta-Hydride Elimination:

In cross-coupling reactions , the final step is reductive elimination from the resulting diorganopalladium(II) complex (R-Pd-R'). This step forms the new carbon-carbon bond of the product (R-R') and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. youtube.com

In the Heck reaction , following migratory insertion, a β-hydride elimination occurs to form the alkene product and a palladium-hydride species. This is typically followed by a base-assisted step to regenerate the Pd(0) catalyst. nih.gov

While Pd(0) is the active catalyst, Pd(II) salts like palladium acetate (B1210297) (Pd(OAc)₂) are often used as stable and convenient precatalysts. yonedalabs.com These Pd(II) sources are reduced in situ to Pd(0) to initiate the catalytic cycle. yonedalabs.commorressier.com

| Step | Description | Change in Pd Oxidation State | Key Reaction Examples |

|---|---|---|---|

| Oxidative Addition | Insertion of Pd(0) into a C-X bond of an organic electrophile. libretexts.orgfiveable.me | 0 → +2 | Suzuki, Stille, Heck |

| Transmetalation | Transfer of an organic group from an organometallic reagent to the Pd(II) center. numberanalytics.comwikipedia.org | No change | Suzuki, Stille |

| Migratory Insertion | Insertion of an unsaturated molecule (e.g., alkene) into a Pd(II)-C bond. nih.gov | No change | Heck |

| Reductive Elimination | Formation of a C-C bond from a diorganopalladium(II) complex, regenerating Pd(0). youtube.com | +2 → 0 | Suzuki, Stille |

| Beta-Hydride Elimination | Formation of an alkene and a Pd(II)-H species. nih.gov | No change | Heck |

Palladium(II)/Palladium(IV) Catalytic Cycles

While the Pd(0)/Pd(II) cycle is more common, the Pd(II)/Pd(IV) catalytic cycle is a significant pathway, particularly in oxidation and C-H functionalization reactions. vander-lingen.nl This cycle is often initiated by the oxidation of a Pd(II) species to a Pd(IV) intermediate. vander-lingen.nl This process typically requires a strong oxidant. nih.gov Sanford and co-workers demonstrated that Pd(OAc)₂ can catalytically activate and functionalize C-H bonds in the presence of a stoichiometric oxidant like PhI(OAc)₂, proceeding through a proposed Pd(II)/Pd(IV) cycle. nih.gov

The general mechanism involves a sequence of steps:

C-H Activation/Palladation : The Pd(II) catalyst first interacts with the substrate, often directed by a functional group, to form a palladacycle intermediate.

Oxidation : The resulting Pd(II) intermediate is then oxidized to an octahedral Pd(IV) complex by an external oxidant. vander-lingen.nl Common oxidants used for this purpose include iodosobenzene (B1197198) diacetate (PhI(OAc)₂) and oxone. vander-lingen.nl

Reductive Elimination : The key bond-forming step occurs via reductive elimination from the Pd(IV) center. A significant advantage of the Pd(IV) state is its facility in forming new carbon-oxygen (C-O) or carbon-halide bonds upon reductive elimination. vander-lingen.nl This step regenerates the Pd(II) catalyst, allowing it to re-enter the catalytic cycle.

A notable example is the stereospecific conversion of enynes into cyclopropyl (B3062369) ketones, which proceeds through a Pd(II)/Pd(IV) mechanism. nih.gov Mechanistic studies, including stereochemical experiments, have shown that these transformations can occur with a net inversion of geometry relative to the starting alkene. nih.gov This outcome is consistent with a mechanism where the key cyclopropane-forming step is the nucleophilic attack of a tethered olefin onto the Pd(IV)–carbon bond, followed by reductive elimination. nih.gov This contrasts with related Pd(0)/Pd(II) catalyzed processes which typically result in retention of stereochemistry. nih.gov

Palladium(II)/Palladium(0) Catalytic Cycles

In contrast to cycles starting from Pd(0), the Pd(II)/Pd(0) catalytic cycle typically begins with a Pd(II) catalyst. nih.govsnnu.edu.cn This pathway is common in C-H activation reactions. The cycle is generally initiated by the cleavage of a C-H bond to form a Pd(II) intermediate, often through a concerted metalation-deprotonation (CMD) mechanism. snnu.edu.cn

Following the initial C-H palladation, the cycle proceeds through subsequent steps, such as migratory insertion or coupling with another reagent, leading to the formation of a diorganopalladium(II) species. The final step is a reductive elimination that forms the desired product and a Pd(0) species. nih.gov A fundamental challenge in this cycle is the need to regenerate the active Pd(II) catalyst from the resulting Pd(0) species, which requires an oxidant to complete the catalytic loop. nih.gov

Chirality and Stereoselectivity in Palladium(II)-Mediated Transformations

The synthesis of single-enantiomer chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and materials sciences. Palladium(II) catalysis has emerged as a powerful tool for achieving high levels of stereocontrol.

Enantioselective C-H Functionalization via C-H Palladation

Palladium-catalyzed enantioselective C-H functionalization has become an increasingly important strategy for the efficient synthesis of complex chiral molecules. snnu.edu.cnresearchgate.net This approach offers a streamlined way to build enantiomerically enriched molecules by directly transforming prochiral C-H bonds. snnu.edu.cnbohrium.com The strategy relies on differentiating between two enantiotopic C-H bonds on a single carbon center. scispace.com

A key mechanistic aspect is the formation of chiral palladacycle intermediates. chemrxiv.org Recent research has provided direct evidence for the role of these intermediates. For example, in the enantioselective β-C(sp³)-H arylation of carboxylic acids using a Pd(II)/sulfoxide-2-hydroxypridine (SOHP) catalytic system, key palladacycle intermediates were isolated and characterized. bohrium.comchemrxiv.org These studies revealed that the C-H palladation step is irreversible and serves as the enantioselectivity-determining step of the reaction, leading to the formation of diastereomeric palladacycles. bohrium.comchemrxiv.org This mechanistic insight is crucial for the rational design of more effective catalytic systems. chemrxiv.org

Role of Chiral Ligands in Asymmetric Induction

Chiral ligands are fundamental to achieving stereocontrol in palladium-catalyzed reactions. pnas.org The ligand coordinates to the metal center, creating a chiral environment that influences the reaction pathway and preferentially stabilizes the transition state leading to one enantiomer of the product. pnas.org The design and synthesis of effective chiral ligands is a central focus in the development of asymmetric catalysis. calis.edu.cn

The properties of the chiral ligand, both steric and electronic, have a profound influence on catalytic activity and stereocontrol. calis.edu.cn A wide variety of chiral ligands have been developed for Pd-catalyzed asymmetric reactions, with many belonging to the "privileged" class of C₂-symmetric structures. pnas.orgbenthamdirect.com However, non-symmetrical ligands have also proven highly effective, in some cases outperforming their symmetric counterparts. pnas.org

The influence of a ligand's electronic properties on enantioselectivity can be significant. For instance, in a Pd-catalyzed asymmetric allylation, using the same chiral backbone, electron-deficient and electron-rich ligands were found to produce opposite enantiomers of the product. acs.org This demonstrates that enantioselectivity can be systematically tuned. A novel strategy in ligand design involves the use of ion-pairing, where an achiral cationic ligand (e.g., an ammonium-phosphine) is paired with a chiral anion, such as a binaphtholate derivative. calis.edu.cn This ion-paired assembly acts as a highly effective chiral ligand in palladium catalysis. calis.edu.cn

Table 1: Examples of Chiral Ligand Classes in Palladium(II) Catalysis

| Ligand Class | Description | Example Application |

| C₂-Symmetric P,P-Ligands | Possess a C₂ axis of symmetry with two equivalent phosphorus donor atoms. pnas.org | Asymmetric Allylic Alkylation |

| P,N-Ligands (e.g., PHOX) | Non-symmetrical ligands containing both phosphorus and nitrogen donor atoms. pnas.org | Asymmetric Allylic Substitution, Hydrogenation |

| N,N-Ligands (e.g., Bisoxazolines) | Readily prepared from amino alcohols, allowing for flexible structural optimization. pnas.org | Various Asymmetric Transformations |

| Sulfoxide-Containing Ligands (e.g., SOHP) | Ligands incorporating a sulfoxide (B87167) group, used in C-H functionalization. chemrxiv.org | Enantioselective C-H Arylation |

| Ion-Paired Ligands | An achiral cationic ligand paired with a chiral anion to create the asymmetric environment. calis.edu.cn | Enantioselective Allylic Alkylation |

Predictable Stereomodels for Catalyst Control

The ultimate goal in asymmetric catalysis is the rational design of catalysts for any desired transformation, which requires predictable models for stereocontrol. While a purely rational approach remains a formidable challenge due to the complexity of most catalytic processes, significant progress has been made. pnas.org

For certain well-understood reactions, such as palladium-catalyzed allylic substitution, a semi-rational approach to catalyst development is possible. pnas.org Predictability often stems from a detailed understanding of the reaction mechanism and the transition states involved. The steric and electronic properties of chiral ligands are crucial control elements. As demonstrated in some systems, the variation of electronic properties within a series of C₂-symmetric ligands can lead to predictable and even invertible changes in enantioselectivity. acs.org

The development of "privileged ligands" that are effective across a range of reactions provides a foundational toolkit for chemists. pnas.org However, it is widely recognized that a single ligand is unlikely to provide optimal enantiocontrol for all substrates and reactions. pnas.org Therefore, the concept of catalyst control relies heavily on the ability to readily synthesize and screen a library of modular ligands, allowing for the empirical optimization and tailoring of a catalyst for a specific application. pnas.org Supramolecular strategies, inspired by enzymes, are also being explored, where substrate recognition sites are built into the ligand framework to exert remote control over the catalytic center's reactivity and selectivity. nih.gov

Advanced Catalytic Applications of Palladium Ii

Carbon-Carbon Cross-Coupling Reactions Driven by Palladium(II)

Palladium(II) compounds are pivotal in driving a wide array of carbon-carbon cross-coupling reactions, which have become some of the most powerful tools for constructing complex molecular architectures. libretexts.orgmatthey.com These reactions enable the precise and efficient formation of C-C bonds, a fundamental process in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. libretexts.org The utility of Pd(II) complexes often lies in their role as stable precatalysts that, under the reaction conditions, generate the catalytically active Pd(0) species necessary to initiate the catalytic cycle. libretexts.orgresearchgate.net This strategy circumvents the challenges associated with handling air-sensitive Pd(0) complexes directly. The choice of Pd(II) precatalyst and the associated ligands is crucial for controlling the reaction's efficiency, selectivity, and substrate scope. matthey.comresearchgate.net

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, creating a substituted alkene by coupling an unsaturated halide or triflate with an alkene. wikipedia.orgbyjus.com The reaction is typically performed in the presence of a base and a palladium catalyst. wikipedia.orgbyjus.com

The process is a prime example of a reaction that follows a Pd(0)/Pd(II) catalytic cycle. wikipedia.orgbyjus.com While the active catalyst is Pd(0), stable Pd(II) salts like palladium(II) acetate (B1210297) are commonly used as precatalysts. wikipedia.orglibretexts.org These Pd(II) precursors are reduced to Pd(0) in situ, often by a phosphine (B1218219) ligand, which is itself oxidized. wikipedia.org The catalytic cycle then commences with the oxidative addition of the organic halide to the Pd(0) species, forming a Pd(II) complex. wikipedia.orgnumberanalytics.com This is followed by migratory insertion of the alkene into the palladium-carbon bond and subsequent β-hydride elimination to release the substituted alkene product. byjus.comnumberanalytics.com Finally, reductive elimination, facilitated by a base, regenerates the Pd(0) catalyst. byjus.com

| Catalyst/Precatalyst | Aryl Halide | Alkene | Base | Solvent | Conditions | Yield (%) |

| Pd(OAc)₂ / PPh₃ | Iodobenzene | Styrene (B11656) | K₂CO₃ | Methanol (B129727) | 120 °C | High |

| PdCl₂(PPh₃)₂ | 4-Bromotoluene | n-Butyl acrylate (B77674) | Et₃N | DMF | 100 °C | 95 |

| Pd(OAc)₂ | 1-Iodonaphthalene | Ethyl acrylate | NaOAc | DMF | 100 °C | 85 |

This table presents typical examples of Heck reaction conditions. The specific yield and optimal conditions can vary based on the precise substrates and ligands used.

The Suzuki-Miyaura coupling is an exceptionally versatile method for forming C-C bonds between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. nih.gov This reaction is distinguished by its mild reaction conditions, tolerance of a wide variety of functional groups, and the low toxicity of the boron byproducts. nih.govchemrxiv.org

The catalytic cycle is initiated by a Pd(0) species, which is often generated in situ from a Pd(II) precatalyst such as palladium(II) acetate or palladium(II) chloride. researchgate.netchemrxiv.org The first step is the oxidative addition of the organic halide to the Pd(0) catalyst, yielding a Pd(II) complex. acs.org This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center, a step that is typically facilitated by a base. acs.org The final step is reductive elimination from the resulting diorganopalladium(II) complex, which forms the desired C-C bond and regenerates the active Pd(0) catalyst to continue the cycle. acs.org The development of highly active palladacycle precatalysts has enabled these reactions to proceed rapidly even at room temperature with unstable boronic acids. nih.gov

| Pd(II) Precatalyst | Organic Halide | Organoboron Reagent | Base | Solvent | Conditions | Yield (%) |

| XPhos Palladacycle | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | THF/H₂O | Room Temp, 30 min | >95 |

| PdCl₂(dppf) | 1-Bromo-4-fluorobenzene | 4-Methoxyphenylboronic acid | Cs₂CO₃ | THF/H₂O | 80 °C | 98 |

| trans-PdBr(N-Succ)(PPh₃)₂ | Benzyl bromide | 4-Formylphenylboronic acid | Na₂CO₃ | Toluene/H₂O | 80 °C, 1 h | 98 acs.org |

| Pd(OAc)₂ / SPhos | 2-Bromotoluene | 2-Thiopheneboronic acid | K₃PO₄ | Toluene/H₂O | 100 °C | 94 |

This table showcases various conditions for Suzuki-Miyaura coupling, highlighting the use of different Pd(II) precatalysts and substrates.

The Stille coupling reaction facilitates the formation of a C-C bond by reacting an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by palladium. nrochemistry.comwikipedia.org Organostannanes are advantageous due to their stability to air and moisture and their tolerance of a wide range of functional groups, though their toxicity is a significant drawback. libretexts.orgwikipedia.org

The mechanism follows the standard cross-coupling catalytic cycle. nrochemistry.comwikipedia.org A Pd(0) catalyst, often formed from the reduction of a Pd(II) precatalyst like PdCl₂(PPh₃)₂ or Pd(OAc)₂, undergoes oxidative addition with the organic halide to create a Pd(II) intermediate. libretexts.orgcommonorganicchemistry.com The subsequent step is transmetalation, where the organic group from the organostannane is transferred to the Pd(II) center, displacing the halide. nrochemistry.comnumberanalytics.com The cycle concludes with reductive elimination of the two organic groups, forming the new C-C bond and regenerating the Pd(0) catalyst. nrochemistry.comnumberanalytics.com Research has shown that water-soluble Pd(II) catalyst systems can be highly efficient and reusable for Stille couplings. nih.govresearchgate.net

| Pd(II) Precatalyst | Organic Halide | Organostannane | Additive | Solvent | Conditions | Yield (%) |

| PdCl₂(PPh₃)₂ | Iodobenzene | Vinyltributyltin | - | Toluene | 80 °C | 92 |

| PdCl₂(NH₃)₂ / Bipyridyl | 4-Bromoacetophenone | Phenyltributyltin | NaHCO₃ | H₂O | 110 °C, 2 h | 95 nih.gov |

| Pd(dppf)Cl₂·DCM | Enol triflate | Organotin reagent | CuI, LiCl | DMF | 40 °C, 2.5 days | High nrochemistry.com |

| Pd(PPh₃)₄* | 2-Bromothiophene | Hexamethylditin | LiCl | - | - | 63 researchgate.net |

*Note: Pd(PPh₃)₄ is a Pd(0) complex but is often used directly. Pd(II) precatalysts are commonly used to generate the active Pd(0) species in situ.

The Negishi coupling is a powerful reaction that forms C-C bonds by coupling an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgchemistnotes.com The reaction is noted for its high functional group tolerance and the ability to couple a wide variety of sp³, sp², and sp hybridized carbon atoms. wikipedia.orgchemistnotes.com

The catalytic cycle begins with the oxidative addition of the organic halide to a Pd(0) catalyst, which is typically generated from a Pd(II) source, to form an organopalladium(II) halide. wikipedia.orgnrochemistry.comyoutube.com This is followed by a transmetalation step where the organozinc reagent exchanges its organic substituent with the halide on the Pd(II) complex. wikipedia.orgyoutube.com The final step is reductive elimination, which creates the cross-coupled product and regenerates the Pd(0) catalyst. youtube.com The development of advanced palladacycle precatalysts has enabled Negishi couplings to be performed under mild conditions, such as at ambient temperature, with high efficiency. nih.gov

| Pd(II) Precatalyst | Organic Halide | Organozinc Reagent | Ligand | Solvent | Conditions | Yield (%) |

| XPhos Palladacycle | 2-Bromoanisole | p-Tolylzinc chloride | XPhos (L3) | THF | 20 min | 92 nih.gov |

| Pd(OAc)₂ | 4-Bromo-N,N-dimethylaniline | Phenylzinc chloride | RuPhos (L1) | THF | 70 °C | 95 |

| PdCl₂(dppp) | Aryl Bromide | Diarylzinc reagent | dppp | - | - | High |

| PEPPSI-IPent | Sterically hindered substrates | Sterically hindered substrates | IPent (NHC) | - | - | High nih.gov |

This table provides examples of catalyst systems and conditions for the Negishi coupling, demonstrating its utility for various substrates.

The Kumada coupling, one of the earliest reported cross-coupling methods, involves the reaction of a Grignard reagent (organomagnesium) or an organolithium reagent with an organic halide. wikipedia.orgjk-sci.com The reaction is catalyzed by nickel or palladium complexes. wikipedia.orgjk-sci.com While highly effective, its application can be limited by the high reactivity of the organometallic reagents, which are not tolerant of base-sensitive functional groups. nrochemistry.comorganic-chemistry.org

The generally accepted mechanism involves a Pd(0)/Pd(II) cycle. wikipedia.orgnrochemistry.com It starts with the oxidative addition of the organic halide to the Pd(0) catalyst, forming a square-planar Pd(II) complex. nrochemistry.comslideshare.net This is followed by transmetalation with the Grignard reagent to form a diorganopalladium(II) species. wikipedia.orgnrochemistry.com After a necessary cis-trans isomerization to bring the organic ligands adjacent to one another, the cycle concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nrochemistry.comslideshare.net Palladium(II) complexes such as PdCl₂(dppp) are effective precatalysts for this transformation. matthey.com

| Catalyst/Precatalyst | Organic Halide | Grignard Reagent | Ligand | Solvent | Conditions | Yield (%) |

| PdCl₂(dppf) | 4-Iodotoluene | Phenylmagnesium bromide | dppf | THF | Reflux | 97 |

| Pd(PPh₃)₄* | β-Bromostyrene | Phenylmagnesium bromide | P(t-Bu)₂Me | THF | Room Temp, < 3 h | 95 nih.gov |

| PdCl₂(dppp) | Vinyl Halide | Alkylmagnesium bromide | dppp | Diethyl ether | - | High |

| Pd(OAc)₂ | 1-Bromonaphthalene | Ethylmagnesium bromide | PCy₃ | THF | 66 °C | 99 |

*Note: Pd(PPh₃)₄ is a Pd(0) complex but is often used directly. Pd(II) precatalysts are commonly used to generate the active Pd(0) species in situ.

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide or pseudohalide. organic-chemistry.orgarkat-usa.org A key feature of this reaction is the need for an activating agent, typically a fluoride (B91410) source (like TBAF) or a base, to facilitate the transmetalation step by forming a hypervalent silicon species. organic-chemistry.orgorganic-chemistry.org Organosilanes are attractive coupling partners due to their low toxicity, high stability, and natural abundance. arkat-usa.org

The catalytic cycle is analogous to other palladium-catalyzed cross-couplings. organic-chemistry.orgwikipedia.org It begins with the oxidative addition of the organic halide to a Pd(0) species, generating a Pd(II) intermediate. organic-chemistry.orgmdpi.com The crucial transmetalation step then occurs, where the activated organosilane transfers its organic group to the Pd(II) center. organic-chemistry.org The cycle is completed by reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst. wikipedia.org Recent developments have led to fluoride-free protocols, expanding the reaction's practicality and scope. organic-chemistry.org

| Pd(II) Precatalyst | Organic Halide | Organosilane | Activator | Solvent | Conditions | Yield (%) |

| Pd(OAc)₂ | 4-Iodoanisole | Phenyl(trimethoxy)silane | TBAF | THF | 60 °C | 96 |

| PdCl₂(CH₃CN)₂ | Benzyltrimethylammonium salt | Arylsilane | TBAF | EtOH | 120 °C, 24 h | Good arkat-usa.org |

| Pd(allyl)Cl₂ | Aryl Iodide | Aryl(triethoxy)silane | NaOH | Toluene/H₂O | 100 °C | 90 |

| PdCl₂(dppf) | 1-Bromonaphthalene | Vinyl(trimethoxy)silane | TASF | THF | 50 °C | 88 |

This table illustrates representative conditions for the Hiyama coupling, showing the variety of activators and Pd(II) precatalysts employed.

Cross-Coupling via Selective C-N and C-O Cleavage (e.g., Amides, Esters)

The development of cross-coupling reactions that proceed via the cleavage of robust carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds in amides and esters, respectively, represents a significant advancement in synthetic chemistry. These functional groups were traditionally considered inert. Palladium(II)-based catalytic systems have been instrumental in overcoming this challenge, providing novel pathways for molecular construction. nih.govrsc.org

Well-defined Palladium(II)-N-heterocyclic carbene (NHC) precatalysts have demonstrated remarkable efficacy in promoting the regio- and chemoselective cleavage of acyl C-N and C-O bonds. nih.gov This approach allows for the transformation of otherwise stable amides and esters into versatile acyl-metal intermediates, which can then participate in a wide range of cross-coupling reactions. nih.govrsc.org The key to this reactivity lies in the ability of the palladium catalyst to undergo oxidative addition into the N-C or O-C bond. nih.gov For amides, controlling the amidic resonance is crucial for achieving high chemoselectivity. nih.gov

One of the seminal strategies in this area is the palladium-catalyzed Suzuki-Miyaura cross-coupling of amides with boronic acids to synthesize ketones. This transformation is characterized by its operational simplicity, employing bench-stable commercial reagents and catalysts. It exhibits a broad substrate scope, tolerating various functional groups on both coupling partners, including those with steric hindrance and electronic diversity. rsc.org Mechanistic studies have provided the first experimental evidence for the insertion of palladium into the amide N-C bond, a key step in the catalytic cycle. rsc.org A general strategy for amide N-C bond activation involves the synergistic merger of Lewis base and organometallic catalysis. acs.org

Similarly, the cross-coupling of aryl esters via selective C(acyl)-O bond cleavage has been achieved under mild conditions. researchgate.net The success of these reactions is often attributed to the rational design of both the electrophile and the nucleophilic metal catalyst. nih.gov The high stability of amides and esters offers unique opportunities for developing orthogonal cross-coupling strategies in the presence of other electrophilic groups. nih.gov

Table 1: Palladium(II)-Catalyzed Suzuki-Miyaura Coupling of Amides with Boronic Acids

| Amide Substrate | Boronic Acid | Catalyst System | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| N-benzoyl-N-methyl-2-phenylaniline | 4-methoxyphenylboronic acid | Pd(OAc)2 / SPhos | Toluene | 110 °C | 95 | rsc.org |

| N-acetyl-N-phenyl-1-naphthylamine | 4-acetylphenylboronic acid | Pd(OAc)2 / SPhos | Toluene | 110 °C | 88 | rsc.org |

| N,N-di-Boc-p-toluamide | Phenylboronic acid | Pd(OAc)2 / P(o-tol)3 | Dioxane | 80 °C | 92 | acs.org |

Tandem C-H/C-C Activation for Axially Chiral Biaryls

The enantioselective synthesis of axially chiral biaryls is a significant challenge in organic chemistry due to the typically high rotational barriers of these molecules. A groundbreaking approach involves the palladium(II)-catalyzed tandem carbon-hydrogen (C-H) and carbon-carbon (C-C) bond activation. chinesechemsoc.org This strategy provides a streamlined route to these valuable compounds from readily available starting materials. chinesechemsoc.orgresearchgate.net

In a notable example, vinylcyclopropanes and cyclopropanols serve as efficient coupling partners in the synthesis of axially chiral biaryls. chinesechemsoc.org The inherent strain of the cyclopropane (B1198618) ring provides the thermodynamic driving force for the C-C bond cleavage. The catalytic system demonstrates good functional group compatibility and excellent enantiocontrol, achieving up to >99% enantiomeric excess (ee). chinesechemsoc.org This marked the first application of a palladium catalyst for this specific transformation. chinesechemsoc.org

The proposed mechanism commences with the formation of an imine from a biaryl aldehyde and a transient directing group. This imine then reacts with the Pd(II) catalyst to form an enantioenriched palladacycle via C-H activation. Subsequent coordination and insertion of the cyclopropane into the palladacycle leads to an intermediate that undergoes β-carbon elimination to generate the final product. chinesechemsoc.org The synthetic utility of this protocol has been demonstrated through gram-scale synthesis and further transformations to access a variety of axially chiral biaryls with high enantiopurity. chinesechemsoc.orgresearchgate.net

Table 2: Enantioselective Synthesis of Axially Chiral Biaryls via Tandem C-H/C-C Activation

| Biaryl Aldehyde Substrate | Cyclopropane Partner | Pd(II) Catalyst | Ligand/Additive | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Formyl-1,1'-binaphthyl | Vinylcyclopropane | Pd(OAc)2 | Amino acid ligand | 85 | 98 | chinesechemsoc.org |

| 2-Formylbiphenyl | Cyclopropanol | Pd(TFA)2 | Chiral phosphine | 78 | 95 | researchgate.net |

1,4-Addition Catalyzed by Palladium(II)

Palladium(II)-catalyzed 1,4-addition, or conjugate addition, of organometallic reagents to α,β-unsaturated carbonyl compounds is a cornerstone for the stereoselective formation of carbon-carbon bonds. beilstein-journals.orgnih.gov This method is particularly important for the synthesis of chiral β-substituted ketones and aldehydes, which are valuable intermediates in medicinal chemistry and natural product synthesis. beilstein-journals.orgresearchgate.net

The asymmetric 1,4-addition of arylboronic acids to conjugated enones and chromones is a prominent example of this class of reactions. beilstein-journals.orgnih.gov Dicationic palladium(II) complexes are often employed as catalysts. researchgate.net The catalytic cycle is proposed to involve a transmetalation step between the arylboronic acid and the Pd(II) complex as a key process. researchgate.net This generates an organopalladium(II) intermediate which then undergoes carbopalladation across the double bond of the enone, followed by protonolysis or reductive elimination to afford the β-arylated product and regenerate the Pd(II) catalyst. researchgate.net